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Compound of Interest

Compound Name:
1-(3-

Chlorophenyl)cyclopropanamine

CAS No.: 474709-84-7

Cat. No.: B1522653

Get Quote

CAS: 474709-84-7 Audience: Medicinal Chemists, Process Chemists, and CNS Drug

Discovery Scientists.

Part 1: Strategic Application & Chemical Identity
The "Cyclopropyl Lock" in Neuropharmacology
1-(3-Chlorophenyl)cyclopropanamine represents a critical scaffold in the design of

neuropsychiatric therapeutics. It serves as a conformationally restricted bioisostere of the

flexible phenethylamine side chain found in neurotransmitters (dopamine, norepinephrine,

serotonin).[1]

By incorporating the ethylamine chain into a cyclopropane ring, this scaffold achieves three

medicinal chemistry objectives:

Conformational Locking: It fixes the amine and aromatic ring in a specific spatial relationship,

reducing the entropic penalty of binding to transporters (SERT, NET, DAT).[1]
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Metabolic Blockade: The gem-disubstitution at the

-carbon prevents degradation by Monoamine Oxidases (MAO) via the standard

-carbon oxidation pathway, significantly extending half-life compared to non-cyclic analogs.

Selectivity Tuning: The 3-chloro substituent (meta-position) is electronically withdrawing and

lipophilic, often enhancing affinity for the Serotonin Transporter (SERT) while maintaining

blood-brain barrier (BBB) permeability.

CRITICAL DISTINCTION: Do not confuse this compound with mCPP [1-(3-

chlorophenyl)piperazine], a well-known serotonin metabolite and agonist.[2] The

cyclopropanamine discussed here is a primary amine with a distinct pharmacological profile.

Chemical Profile
Property Data Note

IUPAC Name

1-(3-

Chlorophenyl)cyclopropan-1-

amine

CAS Number 474709-84-7 Verified

Molecular Formula

C

H

ClN

Molecular Weight 167.64 g/mol

Predicted pKa ~9.2 (Conjugate Acid)
Typical for

-substituted primary amines

Predicted LogP 2.3 - 2.6 Favorable for CNS penetration

Part 2: Synthesis Protocol (Kulinkovich-Szymoniak
Reaction)[4]
Rationale
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The most efficient route to 1-arylcyclopropanamines is the Kulinkovich-Szymoniak reaction.

Unlike traditional curtius rearrangements or dialkylation of benzyl nitriles (which suffer from

over-alkylation), this titanium-mediated transformation converts nitriles directly into primary

cyclopropylamines in a "one-pot" operation.

Reaction Scheme Visualization
The following diagram illustrates the mechanistic pathway, highlighting the critical Titanacycle

intermediate.
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Caption: Mechanistic flow of the Kulinkovich-Szymoniak reaction converting 3-

chlorobenzonitrile to the target cyclopropanamine via a titanacycle intermediate.

Detailed Experimental Procedure
Safety Warning: Titanium(IV) isopropoxide and Grignard reagents are moisture-sensitive.[1] BF

·Et

O is corrosive.[1] Perform all steps under an inert atmosphere (Argon/Nitrogen).

Reagents:

3-Chlorobenzonitrile (1.0 eq)

Ethylmagnesium bromide (EtMgBr), 3.0 M in Et
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O (2.2 eq)[1]

Titanium(IV) isopropoxide [Ti(OiPr)

] (1.1 eq)[1]

Boron trifluoride etherate [BF

[1]·Et

O] (2.0 eq)[1]

Solvent: Anhydrous Diethyl Ether (Et

O) or THF.[1]

Step-by-Step Protocol:

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar,

reflux condenser, and addition funnel. Flush with Argon.

Titanium Complex Formation:

Add 3-Chlorobenzonitrile (10 mmol) and Ti(OiPr)

(11 mmol) to the flask.

Dissolve in anhydrous Et

O (40 mL).

Cool the mixture to -78°C (Dry ice/acetone bath).

Grignard Addition:

Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn dark

(brown/black), indicating the formation of the low-valent titanium species.[1]

Note: The slow addition is crucial to prevent runaway exotherms and ensure selective

titanacyclopropane formation.[1]
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Warming & Ligand Exchange:

Remove the cooling bath and allow the reaction to warm to room temperature (RT).[1]

Stir at RT for 1 hour. The color typically shifts to dark brown/red.[1]

Lewis Acid Cyclization:

Add BF

·Et

O (20 mmol) dropwise.[1]

Stir for 1 hour at RT. This step forces the azatitanacycle to contract into the cyclopropane

ring.[1]

Quench & Workup:

Cool the flask to 0°C.

Cautiously quench with 10% aqueous NaOH (30 mL) followed by water.[1]

Filter the resulting biphasic mixture through a Celite pad to remove titanium salts.[1] Wash

the pad with Et

O.[1][3]

Extraction & Purification:

Separate the organic layer.[1][3][4] Extract the aqueous layer 2x with Et

O.[1]

Dry combined organics over Na

SO

, filter, and concentrate in vacuo.
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Purification: The crude amine is often an oil.[1] Purify via flash column chromatography

(DCM:MeOH:NH

OH, 95:5:0.5) or convert directly to the hydrochloride salt.[1]

Part 3: Salt Formation & Handling
Free amines are prone to oxidation.[1] For biological assays, convert the oil to a stable

hydrochloride salt.[1]

Protocol:

Dissolve the purified free amine oil in a minimal amount of anhydrous diethyl ether.[1]

Cool to 0°C.

Add 2M HCl in diethyl ether dropwise until precipitation ceases.

Filter the white solid, wash with cold ether, and dry under high vacuum.[1]

Validation: Verify structure via

H-NMR. The cyclopropane protons (4H) typically appear as two multiplets between

0.8–1.5 ppm.[1]

Part 4: Biological Characterization (SAR Context)
Pharmacophore Mapping
Understanding where this molecule fits in the "Monoamine Transporter" landscape is vital for

assay design.[1]
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Caption: Pharmacophore decomposition showing how structural features translate to biological

stability and receptor affinity.

In Vitro Uptake Inhibition Assay (Protocol)
To determine the affinity (Ki) or inhibition (IC50) at SERT/NET/DAT.[1]

Preparation: Dissolve the HCl salt in DMSO to make a 10 mM stock.

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.[1]

Substrate: Use [

H]-Serotonin (for SERT) or [

H]-Dopamine (for DAT).[1]

Incubation:

Incubate rat brain synaptosomes or transfected HEK293 cells with the test compound (0.1

nM – 10

M) for 15 mins at 37°C.

Add radioligand and incubate for an additional 5-10 mins.
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Termination: Rapid filtration through GF/B filters using a cell harvester.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-

linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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